alpha-Hydroxyalprazolam glucuronide alpha-Hydroxyalprazolam glucuronide
Brand Name: Vulcanchem
CAS No.: 144964-58-9
VCID: VC3919012
InChI: InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1
SMILES: C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O
Molecular Formula: C23H21ClN4O7
Molecular Weight: 500.9 g/mol

alpha-Hydroxyalprazolam glucuronide

CAS No.: 144964-58-9

Cat. No.: VC3919012

Molecular Formula: C23H21ClN4O7

Molecular Weight: 500.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-Hydroxyalprazolam glucuronide - 144964-58-9

Specification

CAS No. 144964-58-9
Molecular Formula C23H21ClN4O7
Molecular Weight 500.9 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1
Standard InChI Key RVFFPZASOVCVMN-KHYDEXNFSA-N
Isomeric SMILES C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
SMILES C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O
Canonical SMILES C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Alpha-Hydroxyalprazolam glucuronide (CAS No. 144964-58-9) has a molecular formula of C23_{23}H21_{21}ClN4_4O7_7 and a molecular weight of 500.9 g/mol. Its structure consists of alprazolam’s hydroxylated derivative conjugated to glucuronic acid via a β-1-O-glycosidic bond. This conjugation enhances water solubility, facilitating renal excretion.

Synthesis Pathways

The compound is synthesized in two stages:

  • Hydroxylation: Alprazolam undergoes hydroxylation via cytochrome P450 enzymes (primarily CYP3A4/5) to form alpha-hydroxyalprazolam.

  • Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes, notably UGT2B15, catalyze the conjugation of glucuronic acid to the hydroxyl group.

Industrial production employs bioreactors with recombinant enzymes for scalable and efficient synthesis.

Metabolic Pathways and Pharmacokinetics

In Vivo Metabolism

Approximately 20% of an oral alprazolam dose is excreted unchanged, while 60–70% is metabolized into alpha-hydroxyalprazolam glucuronide. The metabolite’s formation follows first-order kinetics, with peak plasma concentrations occurring 1–2 hours post-administration .

Excretion Profile

  • Renal Excretion: 80% of the metabolite is eliminated via urine within 48 hours.

  • Detection Window: Urinary concentrations range from 49 to 1,264 ng/mL in clinical samples, depending on dosage and individual metabolic variability .

Table 1: Urinary Excretion Data for Alpha-Hydroxyalprazolam Glucuronide

Specimen IDConcentration (ng/mL)
11,264
2892
3476
42,301
5106

Source: Clinical toxicology studies .

Analytical Detection Methods

Hydrolysis Techniques

Hydrolysis is essential to liberate alpha-hydroxyalprazolam from its glucuronide form for accurate detection:

  • Enzymatic Hydrolysis: Recombinant β-glucuronidase (pH 7.2, 56°C, 30 minutes) achieves >90% efficiency without degrading labile analytes.

  • Acid Hydrolysis: Less favored due to risks of degrading thermolabile compounds (e.g., 1M HCl at 70°C for 1–2 hours).

Chromatographic Assays

  • LC-MS/MS: Offers detection limits as low as 10 ng/mL using hydrophilic interaction liquid chromatography (HILIC).

  • GC-MS: Requires derivatization but provides high specificity for forensic applications .

Table 2: Comparison of Detection Methods

MethodSensitivity (ng/mL)Time RequiredApplications
LC-MS/MS1020 minutesClinical toxicology
GC-MS1545 minutesForensic analysis
Immunoassay5010 minutesRapid screening

Source: Analytical chemistry studies .

Clinical and Forensic Applications

Monitoring Therapeutic Use

In clinical settings, quantifying this metabolite helps assess patient adherence and dosage optimization. Urinary levels correlate with alprazolam’s anxiolytic efficacy and sedation risks .

Forensic Toxicology

The metabolite’s presence in urine confirms alprazolam use, critical in workplace drug testing and legal cases. Enzymatic hydrolysis coupled with LC-MS/MS is the gold standard for unambiguous identification .

Comparative Analysis with Other Benzodiazepine Metabolites

Alpha-Hydroxyalprazolam glucuronide shares metabolic pathways with other benzodiazepines but differs in excretion kinetics:

Table 3: Excretion Profiles of Benzodiazepine Metabolites

MetaboliteParent DrugExcretion PathwayDetection Window
Alpha-HydroxyalprazolamAlprazolamRenal (80%)24–48 hours
Lorazepam GlucuronideLorazepamRenal (85%)48–72 hours
Oxazepam GlucuronideOxazepamRenal (90%)72–96 hours

Source: Pharmacokinetic studies .

Research Advancements and Challenges

Improved Hydrolysis Methods

Novel recombinant β-glucuronidases reduce incubation times to 30 minutes, enhancing throughput in high-volume labs.

Interindividual Variability

Polymorphisms in UGT2B15 and CYP3A4 significantly alter metabolite formation rates, necessitating personalized dosing strategies.

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